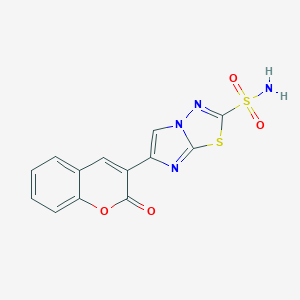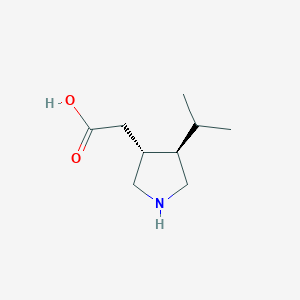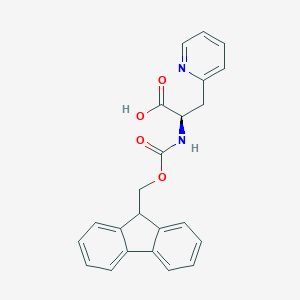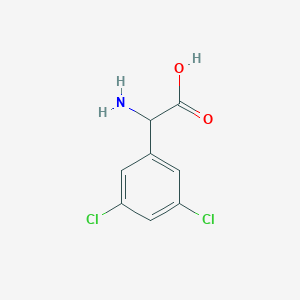
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in cells, thereby modulating their activity. This compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. It has also been shown to have anti-cancer activity, by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in some areas of research.
Orientations Futures
There are several potential future directions for research involving Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)-. One area of interest is the development of new derivatives of this compound, with improved biological activity and selectivity. Another potential direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiadiazole with a benzopyranone derivative in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in high yield and purity.
Applications De Recherche Scientifique
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. As a result, it has been used in a wide range of laboratory experiments, including studies of cell signaling pathways, gene expression, and enzyme activity.
Propriétés
Numéro CAS |
183999-59-9 |
|---|---|
Nom du produit |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- |
Formule moléculaire |
C13H8N4O4S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C13H8N4O4S2/c14-23(19,20)13-16-17-6-9(15-12(17)22-13)8-5-7-3-1-2-4-10(7)21-11(8)18/h1-6H,(H2,14,19,20) |
Clé InChI |
SXWVOIKIEIZZDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Autres numéros CAS |
183999-59-9 |
Synonymes |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyr an-3-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)


![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)





![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)



